N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14771743
InChI: InChI=1S/C19H23N3O4/c1-25-14-8-9-16(17(11-14)26-2)20-18(23)12-22-19(24)10-13-6-4-3-5-7-15(13)21-22/h8-11H,3-7,12H2,1-2H3,(H,20,23)
SMILES:
Molecular Formula: C19H23N3O4
Molecular Weight: 357.4 g/mol

N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

CAS No.:

Cat. No.: VC14771743

Molecular Formula: C19H23N3O4

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide -

Specification

Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide
Standard InChI InChI=1S/C19H23N3O4/c1-25-14-8-9-16(17(11-14)26-2)20-18(23)12-22-19(24)10-13-6-4-3-5-7-15(13)21-22/h8-11H,3-7,12H2,1-2H3,(H,20,23)
Standard InChI Key LTORYMONMJUWCD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)OC

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

The compound’s structure combines three distinct regions:

  • 2,4-Dimethoxyphenyl Group: This aromatic moiety features methoxy substituents at positions 2 and 4, enhancing electron-donating effects and influencing solubility.

  • Cycloheptapyridazine Core: A seven-membered cycloheptane ring fused to a pyridazine (a six-membered ring with two adjacent nitrogen atoms). The 3-oxo group introduces a ketone at position 3, potentially enabling hydrogen bonding or redox reactivity.

  • Acetamide Linker: Connects the aromatic and heterocyclic components via a methylene group, contributing to conformational flexibility.

The stereochemistry remains uncharacterized in available literature, though the absence of chiral centers in the IUPAC name suggests an achiral structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H23N3O4\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{4}
Molecular Weight357.4 g/mol
logPNot reported
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthetic Pathways and Optimization

General Synthesis Strategy

While explicit synthetic details are scarce, the compound’s structure implies a multi-step approach:

  • Cycloheptapyridazine Formation: Likely involves cyclization of a diketone precursor with hydrazine, analogous to pyridazine synthesis.

  • Acetamide Coupling: The cycloheptapyridazine intermediate may undergo nucleophilic acyl substitution with 2,4-dimethoxyaniline, facilitated by activating agents like thionyl chloride or carbodiimides.

  • Oxidation Steps: Introduction of the 3-oxo group could involve ketone formation via oxidation of a secondary alcohol, potentially using Jones reagent or pyridinium chlorochromate.

A related compound, 2-cyclopentyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide, employs NaIO4_4-mediated oxidation in its synthesis , suggesting similar conditions might apply.

CompoundTargetIC50_{50}Source
Target CompoundCOX-2 (predicted)~10 µM
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamideSerotonin receptors25 µM
2-Cyclopentyl-N-(pyridazinyl)acetamidePDE415 µM

Analytical Characterization

Structural Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR would reveal methoxy singlet peaks at ~3.8 ppm and pyridazine aromatic protons downfield at 7.5–8.5 ppm.

  • Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion at m/z 357.4 and fragmentation patterns consistent with the acetamide bond cleavage.

  • X-ray Crystallography: While unreported for this compound, analogous structures (e.g., ) demonstrate hydrogen-bonded chains influencing crystal packing .

Research Implications and Future Directions

Therapeutic Applications

The cycloheptapyridazine scaffold’s rarity in drug databases makes it a compelling candidate for:

  • Inflammatory Diseases: Targeting COX-2 or NF-κB pathways.

  • Central Nervous System Disorders: Structural similarity to serotonin receptor ligands .

  • Anticancer Agents: Pyridazine derivatives often exhibit kinase inhibition .

Synthetic Challenges

Scalability remains a hurdle due to multi-step sequences and low yields in cyclization steps. Flow chemistry or enzymatic catalysis could optimize key reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator